Deflazacort-D7

Description

BenchChem offers high-quality Deflazacort-D7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deflazacort-D7 including the price, delivery time, and more detailed information at info@benchchem.com.

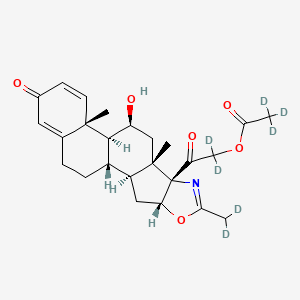

Structure

3D Structure

Properties

Molecular Formula |

C25H31NO6 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-(dideuteriomethyl)-11-hydroxy-9,13-dimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D2,2D3,12D2 |

InChI Key |

FBHSPRKOSMHSIF-MOHZSCHBSA-N |

Isomeric SMILES |

[2H]C([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide on the Isotopic Purity and Stability of Deflazacort-D7

This technical guide provides an in-depth overview of the isotopic purity and stability of Deflazacort-D7, a deuterated analog of Deflazacort. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize labeled compounds in their studies.

Introduction to Deflazacort-D7

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Deflazacort-D7 is a stable-isotope labeled version of Deflazacort, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, enabling precise quantification of Deflazacort in complex biological matrices. The utility of Deflazacort-D7 is fundamentally dependent on its isotopic purity and stability.

Isotopic Purity of Deflazacort-D7

Isotopic purity is a critical parameter for a deuterated internal standard, as it directly impacts the accuracy of quantitative analyses. It is defined by the extent to which the molecule is enriched with the desired stable isotope (deuterium) and the abundance of its unlabeled counterpart.

The isotopic purity of commercially available Deflazacort-D7 is typically high, ensuring minimal interference from unlabeled Deflazacort. The data below is a summary of typical specifications from various suppliers.

| Parameter | Specification | Analytical Method |

| Deuterium Incorporation | ≥99% | Mass Spectrometry |

| Isotopic Purity | Typically >98% | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC-UV, LC-MS |

Note: Specific values may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for precise data.

The determination of isotopic purity for Deflazacort-D7 is primarily accomplished using mass spectrometry. The workflow involves comparing the mass spectral data of the labeled compound with that of an unlabeled reference standard.

Experimental Protocol for Isotopic Purity Assessment:

-

Standard Preparation: Prepare solutions of both Deflazacort-D7 and an unlabeled Deflazacort reference standard at a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Infuse the solutions directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range corresponding to the protonated molecules ([M+H]⁺) of both labeled and unlabeled Deflazacort.

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled Deflazacort.

-

Identify the corresponding peak for Deflazacort-D7, which should be shifted by approximately 7 Da.

-

Analyze the isotopic cluster of the Deflazacort-D7 peak to determine the distribution of different deuterated species (D0 to D7).

-

The isotopic purity is calculated based on the relative abundance of the D7 species compared to the sum of all isotopic peaks.

-

Stability of Deflazacort-D7

The stability of Deflazacort-D7 is a critical attribute, ensuring its integrity during storage and experimental use. Stability studies are conducted to evaluate the impact of various environmental factors such as temperature, humidity, and light on the chemical and isotopic integrity of the compound.

Deflazacort-D7 is generally stable under recommended storage conditions. The following table summarizes typical stability data.

| Condition | Duration | Observation |

| Long-term Storage (-20°C) | 24 months | No significant degradation observed. |

| Short-term Storage (4°C) | 3 months | Stable. |

| Room Temperature | 1 month | Minor degradation may be possible with prolonged exposure. |

| Freeze-Thaw Cycles | 5 cycles | Stable in solution. |

Note: These are general guidelines. For critical applications, it is recommended to perform in-house stability assessments under specific experimental conditions.

Stability testing involves subjecting the compound to various stress conditions and analyzing for degradation products and changes in purity over time.

Experimental Protocol for Stability Assessment:

-

Sample Preparation: Prepare multiple aliquots of Deflazacort-D7 in both solid form and in a relevant solvent.

-

Time-Zero Analysis: Analyze an initial set of aliquots to establish baseline chemical and isotopic purity using HPLC-UV and LC-MS.

-

Stress Conditions: Store the remaining aliquots under various conditions as outlined in Figure 2 (e.g., -20°C, 4°C, room temperature, exposed to light, controlled humidity).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 months), retrieve aliquots from each storage condition.

-

Analytical Testing:

-

HPLC-UV: Analyze the samples to determine chemical purity and quantify any degradation products. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid.

-

LC-MS: Analyze the samples to confirm the identity of any degradation products and to verify that there is no isotopic exchange (H/D exchange) under the tested conditions.

-

-

Data Evaluation: Compare the results from each time point to the time-zero data to assess the extent of degradation and any changes in isotopic distribution.

Conclusion

Deflazacort-D7 is a high-purity, stable-isotope labeled compound that is essential for the accurate bioanalysis of Deflazacort. Its high isotopic enrichment and chemical stability under recommended storage conditions make it a reliable internal standard. The analytical methods described in this guide, including mass spectrometry for isotopic purity and HPLC-UV/LC-MS for stability, are fundamental for verifying the quality and integrity of Deflazacort-D7 in research and clinical applications. Users should always refer to the supplier's Certificate of Analysis for batch-specific data and perform their own validation for critical applications.

Deuterated Glucocorticoids: A Technical Comparison of Deflazacort-D7 and Other Analogs for Advanced Bioanalysis

For Immediate Release

This technical guide provides an in-depth analysis of Deflazacort-D7 and other deuterated glucocorticoids, offering a comparative resource for researchers, scientists, and drug development professionals. The focus is on the core applications, analytical methodologies, and the underlying principles that make these isotopically labeled compounds indispensable tools in modern bioanalysis.

Introduction: The Role of Deuteration in Glucocorticoid Analysis

Glucocorticoids are a class of steroid hormones with potent anti-inflammatory and immunosuppressive properties, making them vital therapeutic agents for a range of conditions.[1][2] Deflazacort, a synthetic oxazoline derivative of prednisolone, is an inactive prodrug that is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyl deflazacort (21-desDFZ).[3][4] Accurate quantification of these compounds in biological matrices is critical for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, are the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5] By replacing hydrogen atoms with their heavier, stable isotope deuterium, compounds like Deflazacort-D7 are synthesized. These analogs are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by a mass spectrometer. Their primary advantage lies in their ability to co-elute with the unlabeled analyte and behave similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and procedural variability.

While the predominant use of deuterated glucocorticoids is in bioanalytical quantification, the underlying principle of their modified stability—the kinetic isotope effect (KIE)—also holds therapeutic potential. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If this bond is broken in a rate-limiting step of a drug's metabolism, its substitution with deuterium can slow down the metabolic process, potentially improving the drug's pharmacokinetic profile, increasing its half-life, and reducing patient dosing frequency. Although this "deuterium switch" has been successfully applied to other drug classes, its therapeutic application for glucocorticoids remains an area of exploratory research.

Comparative Analysis of Deuterated Glucocorticoids

Deflazacort-D7, Dexamethasone-D4, and Prednisolone-D8 are commonly used as internal standards for the quantification of their respective parent drugs or active metabolites. The key distinguishing features for their use in mass spectrometry are their mass-to-charge ratios (m/z) for the precursor and product ions, which are used to set up Multiple Reaction Monitoring (MRM) experiments for highly selective and sensitive detection.

Quantitative Data for Mass Spectrometry

The following table summarizes the critical MRM parameters for Deflazacort's active metabolite (21-desDFZ) and other common glucocorticoids, along with their corresponding deuterated internal standards. These transitions are essential for developing selective and robust LC-MS/MS methods.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Internal Standard |

| 21-desacetyl deflazacort (21-desDFZ) | 400.06 | 123.91 | ESI+ | Deflazacort-D7 (as d3-21-desDFZ) |

| Deflazacort | 442.0 | Data not available in cited literature | ESI+ | Deflazacort-D7 |

| Dexamethasone | 393.3 / 393.4 | 373.2 / 355.1 | ESI+ | Dexamethasone-D4 / D3 |

| Prednisolone | 361.0 | 343.4 | ESI+ | Prednisolone-D8 |

| Cortisol | 363.2 | 121.1 | ESI+ | Cortisol-D4 |

| Cortisone | 361.2 | 163.1 | ESI+ | Cortisone-D8 |

Note: The MRM transition for Deflazacort-D7 would correspond to its active metabolite, d3-21-desacetyl deflazacort. Data for specific fragments of the intact Deflazacort-D7 prodrug were not available in the reviewed literature.

Experimental Protocols

A robust and validated bioanalytical method is paramount for accurate drug quantification. The following sections detail a generalized experimental protocol for the analysis of deflazacort's active metabolite, 21-desDFZ, in human plasma, using a deuterated internal standard. This protocol is a composite based on several published methods.

Sample Preparation (Solid-Phase Extraction)

-

Sample Aliquoting : Transfer 250 µL of human plasma into a 96-well plate.

-

Internal Standard Spiking : Add the working solution of the deuterated internal standard (e.g., d3-21-desacetyl deflazacort) to all samples except for the blank.

-

Protein Precipitation/Lysis : Add a precipitating agent or buffer as required by the specific solid-phase extraction (SPE) cartridge protocol.

-

SPE Cartridge Conditioning : Condition a polymer-based SPE cartridge (e.g., Waters Oasis) with methanol followed by water.

-

Sample Loading : Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing : Wash the cartridge to remove interferences, typically with 1 mL of water followed by 0.5 mL of 50% methanol in water.

-

Elution : Elute the analyte and internal standard from the cartridge using 0.5 mL of a methanol:acetonitrile (1:1) mixture.

-

Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase (e.g., acetonitrile:water 80:20).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System : Waters Acquity UPLC or equivalent.

-

Column : Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

-

Mobile Phase : Isocratic or gradient elution using a mixture of 0.1% formic acid in water and acetonitrile (e.g., 20:80 v/v).

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 5 µL.

-

Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).

-

Ionization Source : Electrospray Ionization (ESI), positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

-

MS Parameters :

-

Desolvation Temperature: 400°C

-

Source Temperature: 110°C

-

Cone voltage and collision energy must be optimized for each specific analyte and instrument.

-

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Glucocorticoid Receptor Signaling Pathway

Bioanalytical Workflow Using Deuterated Internal Standards

The Kinetic Isotope Effect (KIE) Principle

Conclusion

Deuterated glucocorticoids, including Deflazacort-D7, Dexamethasone-D4, and Prednisolone-D8, are essential tools for high-precision bioanalytical research. Their behavior as ideal internal standards in LC-MS/MS assays allows for the development of highly accurate and robust methods for quantifying their non-deuterated counterparts in complex biological matrices. While their primary role remains in bioanalysis, the underlying principle of the kinetic isotope effect continues to be an area of interest for the development of next-generation therapeutics with enhanced pharmacokinetic properties. This guide provides the foundational technical data and methodologies to support the continued application and study of these important compounds in pharmaceutical science.

References

- 1. Glucocorticoids: List, Uses, Side Effects, and More [healthline.com]

- 2. Therapeutic Mechanisms of Glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Acute effects of deflazacort and its metabolite 21-desacetyl-deflazacort on allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Analysis of Deflazacort and Deflazacort-D7 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deflazacort is a glucocorticoid prodrug used for its potent anti-inflammatory and immunosuppressive properties.[1][2] It is rapidly converted in the body by plasma esterases to its pharmacologically active metabolite, 21-desacetyl deflazacort.[3] Accurate and reliable quantification of Deflazacort in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Deflazacort and its stable isotope-labeled internal standard, Deflazacort-D7, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Analytes: Deflazacort (Purity ≥99%), Deflazacort-D7 (Purity ≥99%)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm)

-

Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, Class A volumetric flasks.

-

Sample Preparation: 1.5 mL polypropylene microcentrifuge tubes.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Deflazacort and Deflazacort-D7 into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up the volume to the mark. Mix thoroughly. These stock solutions can be stored at 2-8°C for up to three months.

-

-

Working Standard Solutions:

-

Prepare a series of intermediate stock solutions of Deflazacort by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Prepare a working Internal Standard (IS) solution by diluting the Deflazacort-D7 primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and calibration standards to room temperature.

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Deflazacort-D7 working IS solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

Instrumentation and Conditions

The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Standard UHPLC/HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Total Run Time | ~4.0 minutes |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Deflazacort | 442.2 | 399.2 | 100 | 25 |

| Deflazacort-D7 | 449.2 | 406.2 | 100 | 25 |

Data Presentation

Table 4: Method Performance Characteristics (Typical)

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |

| Intra-day Precision (%RSD) | <10% |

| Inter-day Precision (%RSD) | <12% |

| Accuracy (% Recovery) | 88% - 105% |

| Retention Time (Deflazacort) | ~2.1 min |

| Retention Time (Deflazacort-D7) | ~2.1 min |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Figure 1. Experimental Workflow for Deflazacort Analysis.

References

- 1. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jddtonline.info [jddtonline.info]

Application Notes and Protocols: The Use of Deflazacort-D7 in Pediatric Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Deflazacort-D7, a stable isotope-labeled analog of Deflazacort, in pediatric pharmacokinetic (PK) research. The following sections detail the rationale for its use, present relevant pediatric PK data for Deflazacort, and provide detailed protocols for a conventional pediatric PK study, a bioanalytical method utilizing Deflazacort-D7 as an internal standard, and a potential microdosing study design.

Introduction

Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive effects. It is indicated for the treatment of Duchenne muscular dystrophy (DMD) in patients 2 years of age and older.[1] Following oral administration, Deflazacort is rapidly absorbed and converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyl-DFZ (21-desDFZ).[1][2] Understanding the pharmacokinetic profile of Deflazacort and its active metabolite in children is crucial for appropriate dose selection and to ensure safety and efficacy in this vulnerable population. Pediatric pharmacokinetic studies are often challenging due to ethical and practical limitations, such as the volume and number of blood samples that can be collected.[3][4]

The use of stable isotope-labeled compounds, such as Deflazacort-D7, offers significant advantages in pediatric clinical pharmacology. Deflazacort-D7 serves as an ideal internal standard for bioanalytical methods, typically Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring high accuracy and precision in the quantification of Deflazacort and its metabolites from complex biological matrices like plasma. Furthermore, stable isotope-labeled drugs can be employed in microdosing studies, which allow for the investigation of a drug's pharmacokinetic properties with minimal systemic exposure, a particularly valuable approach in pediatric research.

Pharmacokinetic Profile of Deflazacort in Pediatric Patients

The pharmacokinetic properties of Deflazacort are primarily represented by its active metabolite, 21-desDFZ. The pharmacokinetic parameters of 21-desDFZ have been characterized in pediatric patients with DMD following oral administration of Deflazacort.

Data Presentation

The following table summarizes the key pharmacokinetic parameters of 21-desDFZ in pediatric patients after a single oral dose of 0.9 mg/kg of Deflazacort.

| Age Group (years) | N | Cmax (ng/mL) [Geometric Mean (%CV)] | AUCinf (ng·h/mL) [Geometric Mean (%CV)] |

| 4 to 11 | 16 | 206 (95.6%) | 400 (87.5%) |

| 12 to 16 | 8 | 381 (37.7%) | 655 (58.1%) |

-

Cmax: Maximum plasma concentration.

-

AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

-

%CV: Coefficient of Variation.

Experimental Protocols

This section provides detailed methodologies for a pediatric pharmacokinetic study of Deflazacort, a bioanalytical method for the quantification of Deflazacort and 21-desDFZ using Deflazacort-D7, and a protocol for a pediatric microdosing study.

Pediatric Pharmacokinetic Study Protocol (Based on NCT02251600)

This protocol is adapted from a clinical study designed to characterize the single-dose and steady-state pharmacokinetics of oral Deflazacort in pediatric and adolescent subjects with Duchenne Muscular Dystrophy.

a. Study Population:

-

Male subjects aged 4 to 16 years, inclusive.

-

Confirmed diagnosis of Duchenne Muscular Dystrophy.

-

Weight of at least 13 kg and a Body Mass Index (BMI) of ≤ 40.

-

Exclusion criteria include a history of hypersensitivity to steroids, major renal or hepatic impairment, and immunosuppression.

b. Study Design:

-

An open-label, single-period study.

-

Day 1: A single oral dose of 0.9 mg/kg Deflazacort is administered under fasting conditions.

-

Days 2-7: Once-daily morning dosing of 0.9 mg/kg Deflazacort at home.

-

Day 8: Subjects return for a pre-dose PK sample followed by an eighth oral dose of 0.9 mg/kg Deflazacort under fasting conditions.

c. Blood Sampling:

-

On Day 1 and Day 8, blood samples for plasma analysis of Deflazacort and 21-desacetyl-DFZ are collected at pre-dose and at specified time points up to 8 hours post-dose.

-

Total blood volume collected should not exceed institutional and ethical guidelines for pediatric subjects.

d. Safety Monitoring:

-

Safety is monitored throughout the study by repeated clinical and laboratory evaluations on Days 1 and 8.

References

Application Notes and Protocols for Bioequivalence Studies of Deflazacort Formulations Using Deflazacort-D7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of Deflazacort oral formulations. The protocols detailed below leverage Deflazacort-D7 as an internal standard for accurate quantification of Deflazacort's active metabolite in biological matrices, a critical component in pharmacokinetic analysis.

Introduction to Deflazacort and Bioequivalence

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. It is a prodrug that is rapidly converted in the body to its pharmacologically active metabolite, 21-desacetyldeflazacort. To ensure that a generic formulation of Deflazacort is therapeutically equivalent to a reference product, a bioequivalence study is essential. Such studies are designed to demonstrate that the rate and extent of absorption of the active ingredient are comparable between the two formulations.

The use of a stable isotope-labeled internal standard, such as Deflazacort-D7, is the gold standard in bioanalytical methods for pharmacokinetic studies. It ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Experimental Protocols

Bioequivalence Study Protocol: Deflazacort Oral Tablets

This protocol outlines a typical single-dose, two-treatment, two-period crossover bioequivalence study for a 36 mg Deflazacort tablet formulation.[1]

1. Study Design:

-

Design: A single-center, randomized, open-label, two-period, two-sequence, crossover study.[2]

-

Subjects: Healthy male and non-pregnant, non-lactating female volunteers. The number of subjects should be sufficient to provide adequate statistical power (typically 24-48).

-

Treatments:

-

Test Product: Generic Deflazacort 36 mg tablet.

-

Reference Product: Innovator Deflazacort 36 mg tablet.

-

-

Washout Period: A washout period of at least 7 days between the two treatment periods.

2. Subject Selection Criteria:

-

Inclusion Criteria:

-

Healthy adults aged 18-55 years.

-

Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

-

Willingness to provide written informed consent.

-

Normal findings in medical history, physical examination, and clinical laboratory tests.

-

-

Exclusion Criteria:

-

History of hypersensitivity to Deflazacort or other corticosteroids.

-

Use of any prescription or over-the-counter medications within 14 days prior to the study.

-

History of significant cardiovascular, renal, hepatic, or gastrointestinal disease.

-

Positive test for drugs of abuse or alcohol.

-

3. Dosing and Blood Sampling:

-

Dosing: Subjects will receive a single 36 mg tablet of either the test or reference formulation with 240 mL of water after an overnight fast of at least 10 hours.[2]

-

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 18, and 24 hours post-dose.[3]

-

Sample Handling: Plasma will be separated by centrifugation and stored at -70°C ± 10°C until analysis.

4. Pharmacokinetic Analysis:

-

The primary pharmacokinetic parameters to be determined for the active metabolite, 21-desacetyldeflazacort, are:

-

Cmax: Maximum plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

Tmax: Time to reach maximum plasma concentration.

-

-

Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.

Analytical Protocol: Quantification of 21-Desacetyldeflazacort in Human Plasma by LC-MS/MS using Deflazacort-D7

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 21-desacetyldeflazacort in human plasma.

1. Materials and Reagents:

-

Analytes: 21-desacetyldeflazacort reference standard.

-

Internal Standard: Deflazacort-D7.

-

Reagents: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.

-

Human Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 250 µL of plasma, add 25 µL of the internal standard working solution (Deflazacort-D7 in methanol).

-

Vortex for 30 seconds.

-

Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MS/MS Transitions:

-

21-desacetyldeflazacort: Precursor ion (m/z) 400.2 → Product ion (m/z) 124.1

-

Deflazacort-D7 (Internal Standard): Precursor ion (m/z) 449.2 → Product ion (m/z) 386.2 (Note: These are predicted transitions for a D7-labeled standard and should be optimized.)

-

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The following table presents representative pharmacokinetic data for the active metabolite, 21-desacetyldeflazacort, following the administration of a single 36 mg oral dose of a test and reference Deflazacort formulation.

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (90% CI) |

| Cmax (ng/mL) | 185.4 ± 50.2 | 188.1 ± 53.4[4] | 98.5% (92.3% - 105.1%) |

| AUC0-t (ng·h/mL) | 505.8 ± 145.3 | 511.9 ± 188.2 | 98.8% (93.5% - 104.4%) |

| AUC0-∞ (ng·h/mL) | 515.2 ± 150.1 | 520.7 ± 192.5 | 98.9% (93.7% - 104.5%) |

| Tmax (h) | 1.5 ± 0.5 | 1.4 ± 0.6 | N/A (Median difference and range) |

Note: The data presented in this table is for illustrative purposes and is synthesized from published literature. Actual results may vary.

Visualizations

Experimental Workflow for Bioequivalence Study

Caption: Workflow of a two-period crossover bioequivalence study.

Signaling Pathway of Deflazacort's Active Metabolite

Caption: Mechanism of action of Deflazacort's active metabolite.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of food on the relative bioavailability of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Deflazacort using Stable Isotope and Structural Analogue Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Deflazacort and its active metabolite, 21-desacetyl-deflazacort, with a focus on the cross-validation of techniques employing a deuterated internal standard versus those using a structural analogue. The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is widely considered the gold standard in quantitative mass spectrometry. This guide presents the supporting data and methodologies to facilitate informed decisions in the selection and validation of bioanalytical methods for Deflazacort.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of two representative analytical methods. Method A utilizes a common structural analogue as an internal standard, while Method B employs a deuterated stable isotope-labeled internal standard. The data presented is a synthesis from multiple published studies on the bioanalysis of Deflazacort and its metabolites.

Table 1: Performance Characteristics of a UPLC-MS/MS Method Using Betamethasone as an Internal Standard (Method A)

| Parameter | Performance Metric |

| Linearity Range | 0.50 - 500 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1] |

| Intra-batch Precision (% CV) | 1.40 - 4.82%[1] |

| Inter-batch Precision (% CV) | < 4.82%[1] |

| Intra-batch Accuracy (%) | 98.0 - 102.0%[1] |

| Inter-batch Accuracy (%) | 98.0 - 102.0% |

| Mean Extraction Recovery | 95.3 - 97.3% |

Table 2: Performance Characteristics of a UPLC-MS/MS Method Using a Deuterated Internal Standard (Method B)

Data is based on typical performance for methods employing stable isotope-labeled internal standards, as specific public data for Deflazacort-D7 is limited. The use of d3-21-desacetyl deflazacort has been noted in regulatory filings, supporting this methodological approach.

| Parameter | Performance Metric |

| Linearity Range | 0.5 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (% CV) | < 15% |

| Inter-day Precision (% CV) | < 15% |

| Accuracy (%) | 85 - 115% |

| Mean Extraction Recovery | Consistent, but compensated by IS |

| Matrix Effect | Minimized due to co-elution of analyte and IS |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the methods summarized in the tables above.

Method A: UPLC-MS/MS with Betamethasone Internal Standard

-

Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of human plasma, add the internal standard (Betamethasone).

-

Load the sample onto a pre-conditioned solid-phase extraction cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Acetonitrile and 4.0 mM ammonium formate, pH 3.5 (90:10, v/v).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Instrument: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: Specific precursor-to-product ion transitions for 21-hydroxy deflazacort and betamethasone.

-

Method B: UPLC-MS/MS with Deuterated Internal Standard

-

Sample Preparation (Protein Precipitation):

-

To an aliquot of human plasma, add the deuterated internal standard (e.g., d3-21-desacetyl deflazacort).

-

Add acetonitrile to precipitate proteins.

-

Vortex and centrifuge the sample.

-

Inject the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Instrument: Triple quadrupole mass spectrometer with positive ESI.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

-

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to generate data for the same study, ensuring the comparability of results.

Caption: Cross-validation workflow between two analytical methods.

Signaling Pathway for Glucocorticoid Action

Deflazacort is a glucocorticoid that, through its active metabolite, acts on the glucocorticoid receptor to modulate gene expression, leading to its anti-inflammatory and immunosuppressive effects.

Caption: Simplified signaling pathway of Deflazacort's action.

References

Comparative Analysis of Deflazacort and Deflazacort-D7 Recovery in Bioanalytical Methods

An Objective Guide for Researchers and Drug Development Professionals

In the quantitative analysis of xenobiotics, such as the synthetic glucocorticoid Deflazacort, the use of stable isotope-labeled internal standards is a cornerstone of robust and accurate bioanalytical method development. Deflazacort-D7, the deuterated analog of Deflazacort, serves this critical role. This guide provides a comparative overview of the recovery of Deflazacort, focusing on its active metabolite, 21-desacetyl deflazacort, and explains the function of Deflazacort-D7 in ensuring analytical precision.

Deflazacort is a prodrug that is rapidly converted in the body to its pharmacologically active metabolite, 21-desacetyl deflazacort (21-desDFZ), also known as 21-hydroxy deflazacort.[1] Consequently, bioanalytical methods are designed to quantify this active metabolite in biological matrices like human plasma.

The fundamental principle behind using a deuterated internal standard like Deflazacort-D7 (or more specifically, a deuterated version of the metabolite, such as d3-21-desacetyl deflazacort) is that its chemical and physical properties are nearly identical to the unlabeled analyte.[1] This ensures that both compounds exhibit the same behavior during sample preparation, extraction, and mass spectrometric ionization. Therefore, any loss of the analyte during the analytical process is mirrored by a proportional loss of the internal standard. This allows for accurate correction and reliable quantification. As such, the recovery of Deflazacort-D7 is inherently comparable to that of Deflazacort's active metabolite.

Data on Extraction Recovery

The efficiency of extracting the active metabolite of Deflazacort from biological samples is a key performance characteristic of any bioanalytical method. High and consistent recovery is crucial for the sensitivity and accuracy of the assay. The following table summarizes recovery data from various validated methods.

| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |

| 21-hydroxy deflazacort | Solid-Phase Extraction (SPE) | Human Plasma | 95.3 - 97.3% | [2] |

| 21-hydroxy deflazacort | Solid-Phase Extraction (SPE) | Human Plasma | >95.0% | [3] |

| Deflazacort | Liquid-Liquid Extraction (LLE) | Human Plasma | 86.80 - 88.19% | [4] |

Experimental Protocols

The recovery percentages are achieved through specific and detailed extraction protocols. Below are methodologies for the two most common extraction techniques employed for Deflazacort and its metabolite.

Solid-Phase Extraction (SPE)

This method is widely used for its efficiency and the ability to produce clean extracts.

Protocol:

-

Sample Pre-treatment: An aliquot of 100 µL of human plasma is used.

-

Extraction: The plasma sample undergoes solid-phase extraction. While the specific cartridge type is mentioned as C18 in one source, another uses a polymer-based cartridge.

-

Washing: The cartridge is washed to remove interfering substances. A typical wash solution is 1 mL of water followed by 0.5 mL of 50% methanol in water.

-

Elution: The analyte and internal standard are eluted from the cartridge using a solvent like a 1:1 mixture of methanol and acetonitrile.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is then redissolved in a reconstitution solution (e.g., 150 µL of acetonitrile:water, 80:20) before injection into the UPLC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is another common technique for isolating analytes from complex matrices.

Protocol:

-

Sample Preparation: A 0.5 mL aliquot of a human plasma sample is mixed with 0.1 mL of the internal standard working solution.

-

Buffering: 1.0 mL of borate buffer (pH 9.0) is added and mixed.

-

Extraction: The sample is extracted with an organic solvent, typically ethyl acetate (3 x 2 mL).

-

Separation and Evaporation: The upper organic layer is separated and evaporated to dryness.

-

Reconstitution: The dried residue is reconstituted in 0.5 mL of the mobile phase for analysis.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Deflazacort.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing the Impact of Isotopic Exchange on Deflazacort-D7 Stability: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the stability of isotopically labeled compounds is paramount for ensuring data integrity in preclinical and clinical studies. This guide provides a comprehensive comparison of Deflazacort-D7, a deuterated analog of the corticosteroid Deflazacort, with its non-deuterated counterpart and other relevant corticosteroids. The focus is on assessing the impact of isotopic exchange on the stability of Deflazacort-D7, supported by experimental data and detailed methodologies.

Introduction to Deflazacort and the Role of Deuteration

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1][2] It is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyldeflazacort.[2][3] Deflazacort-D7 is a stable isotope-labeled version of Deflazacort, where seven hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic studies to differentiate the administered drug from its endogenous counterparts.

The substitution of hydrogen with deuterium can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[4] This can result in a longer half-life, increased systemic exposure, and potentially a more favorable side-effect profile. However, the stability of the deuterium label itself is a critical consideration, as isotopic exchange (the swapping of deuterium back to hydrogen) can compromise the utility of the labeled compound in quantitative assays.

Comparative Stability of Deflazacort and Other Corticosteroids

Table 1: Forced Degradation of Deflazacort

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradation Product(s) |

| Acidic Hydrolysis | 0.1 N HCl | 1 hour at 80°C | Significant | 21-hydroxy deflazacort |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Significant | 21-hydroxy deflazacort |

| Oxidative | 30% v/v H₂O₂ | 24 days | No significant degradation | Not Applicable |

| Thermal | Dry heat at 50°C | 2 months | No significant degradation | Not Applicable |

| Photolytic | UV light | - | Significant | Unspecified degradation products |

Data summarized from a forced degradation study on Deflazacort.

In comparison, other corticosteroids also exhibit varying stability profiles. For instance, a study on methylprednisolone sodium succinate showed degradation in a diluent-containing vial. Another study on prednisone identified two novel degradation products under mild alkaline and oxidative conditions. Forced degradation studies of corticosteroids using an alumina-steroid-ethanol model have shown that corticosteroids containing a C21-OH group have the highest reactivity.

Table 2: Comparative Pharmacokinetics of Deflazacort and Other Corticosteroids

| Corticosteroid | Active Metabolite | Peak Plasma Concentration (Tmax) | Elimination Half-life (t₁/₂) | Protein Binding |

| Deflazacort | 21-desacetyldeflazacort | 1.5 - 2 hours | 1.1 - 1.9 hours | 40% |

| Prednisone | Prednisolone | - | - | - |

| Methylprednisolone | - | - | - | - |

Pharmacokinetic parameters can vary based on the specific study and patient population.

The Impact of Isotopic Exchange on Deflazacort-D7 Stability

The primary concern with deuterated compounds is the potential for in-vivo or in-vitro isotopic exchange, which can lead to an underestimation of the deuterated compound and an overestimation of the non-deuterated analogue. The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally more prone to exchange than those attached to carbon.

While specific experimental data on the isotopic exchange of Deflazacort-D7 is not publicly available, the principles of deuterated drug stability suggest that the deuterium atoms on the carbon skeleton of Deflazacort-D7 are likely to be stable under physiological and typical analytical conditions. However, the potential for back-exchange should always be experimentally verified.

Experimental Protocols

To rigorously assess the impact of isotopic exchange on Deflazacort-D7 stability, a series of experiments should be conducted.

Protocol 1: Assessment of Isotopic Exchange by Mass Spectrometry

This protocol aims to quantify the extent of isotopic exchange of Deflazacort-D7 under various stress conditions.

-

Sample Preparation: Prepare solutions of Deflazacort-D7 in various media, including acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) buffers, as well as in plasma from different species (human, rat, mouse).

-

Incubation: Incubate the samples at different temperatures (e.g., room temperature, 37°C, 50°C) for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying Deflazacort-D7 and its non-deuterated counterpart, Deflazacort.

-

Data Analysis: Monitor the ion chromatograms for the parent ion of Deflazacort-D7 and any appearance of the parent ion of Deflazacort. Calculate the percentage of isotopic exchange at each time point and condition.

Protocol 2: Stability-Indicating UPLC Method for Deflazacort

This protocol describes a method to separate and quantify Deflazacort from its degradation products.

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm)

-

Mobile Phase: Acetonitrile and water (40:60 V/V)

-

Flow Rate: 0.2 mL/minute

-

Detection: UV at 240.1 nm

-

-

Procedure:

-

Prepare a stock solution of Deflazacort (100 µg/mL) in acetonitrile.

-

Prepare standard solutions by diluting the stock solution to a concentration range of 5–25 µg/mL.

-

Subject the Deflazacort solution to various stress conditions as described in Table 1.

-

Inject the stressed samples into the UPLC system and record the chromatograms.

-

Identify and quantify the degradation products relative to the parent Deflazacort peak.

-

Protocol 3: Quantification of Deuterium Incorporation by NMR Spectroscopy

This protocol outlines the use of ¹H and ²H NMR to confirm the level of deuteration in Deflazacort-D7.

-

Sample Preparation: Dissolve a precisely weighed amount of Deflazacort-D7 in a suitable deuterated NMR solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons at the deuterated positions and compare them to the integral of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule to determine the percentage of residual protons.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

Directly observe and integrate the signals from the deuterium nuclei to confirm their presence and relative abundance.

-

Visualizing the Glucocorticoid Signaling Pathway and Experimental Workflow

The therapeutic effects of Deflazacort are mediated through the glucocorticoid receptor (GR) signaling pathway. The following diagram illustrates the key steps in this pathway.

Caption: Glucocorticoid Receptor Signaling Pathway for Deflazacort.

The following diagram illustrates a typical workflow for assessing the stability and isotopic exchange of Deflazacort-D7.

Caption: Workflow for Stability and Isotopic Exchange Assessment.

Conclusion

While direct quantitative data on the stability and isotopic exchange of Deflazacort-D7 is limited, the available information on Deflazacort and the general principles of deuterated compounds provide a strong basis for assessment. The deuteration in Deflazacort-D7 is expected to enhance its metabolic stability due to the kinetic isotope effect. However, the potential for isotopic exchange, although likely minimal for deuterium on the carbon backbone, necessitates rigorous experimental verification using techniques such as LC-MS/MS and NMR. By following the outlined experimental protocols, researchers can generate the necessary data to confidently assess the stability and integrity of Deflazacort-D7 for its intended use in research and drug development. This ensures the accuracy and reliability of pharmacokinetic and metabolic studies, ultimately contributing to the development of safer and more effective therapeutics.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.